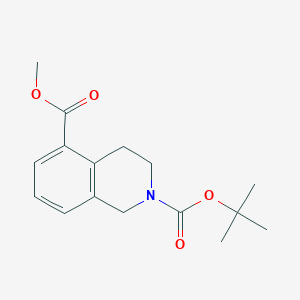
6-Hydroxy-indolizine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the hydroxy group and the carboxylic acid ethyl ester moiety in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-indolizine-3-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through a cyclization mechanism to form the indolizine ring system. The hydroxy group can be introduced via hydroxylation reactions, and the carboxylic acid ethyl ester moiety can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-indolizine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-indolizine-3-carboxylic acid ethyl ester.
Reduction: Formation of 6-Hydroxy-indolizine-3-carboxylic acid.
Substitution: Formation of various substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-indolizine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-indolizine-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the indolizine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Indole-3-carboxylic acid ethyl ester
- 6-Methoxy-indolizine-3-carboxylic acid ethyl ester
- 6-Hydroxy-indole-3-carboxylic acid ethyl ester
Uniqueness
6-Hydroxy-indolizine-3-carboxylic acid ethyl ester is unique due to the presence of both the hydroxy group and the indolizine ring system. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the indolizine ring provides a rigid and planar structure that can interact with various biological targets.
Propiedades
IUPAC Name |
ethyl 6-hydroxyindolizine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-4-8-3-5-9(13)7-12(8)10/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVVYNOMRJIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8188366.png)








![4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride](/img/structure/B8188425.png)
